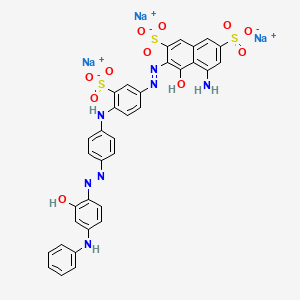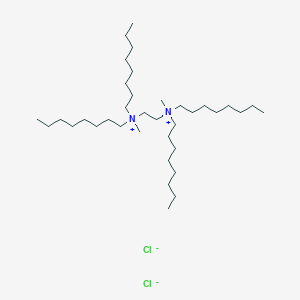![molecular formula C18H29N3O6S B14412489 (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid CAS No. 82116-94-7](/img/structure/B14412489.png)
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a sulfonic acid group, which is a strong acid commonly used in detergents and dyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with sulfonic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the pure compound. Safety measures are crucial due to the potential hazards associated with handling strong acids and reactive intermediates.
化学反応の分析
Types of Reactions
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
科学的研究の応用
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, detergents, and other chemical products.
作用機序
The mechanism by which (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar structure but different counterions and properties.
4-(Morpholin-4-yl)benzenediazonium chloride: Lacks the dibutoxy groups, leading to different reactivity and applications.
Uniqueness
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both diazene and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
82116-94-7 |
|---|---|
分子式 |
C18H29N3O6S |
分子量 |
415.5 g/mol |
IUPAC名 |
(2,5-dibutoxy-4-morpholin-4-ylphenyl)iminosulfamic acid |
InChI |
InChI=1S/C18H29N3O6S/c1-3-5-9-26-17-14-16(21-7-11-25-12-8-21)18(27-10-6-4-2)13-15(17)19-20-28(22,23)24/h13-14H,3-12H2,1-2H3,(H,22,23,24) |
InChIキー |
ZGYUTRBIDDCAKU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1N=NS(=O)(=O)O)OCCCC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
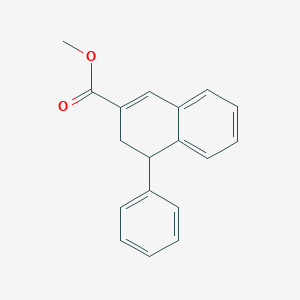
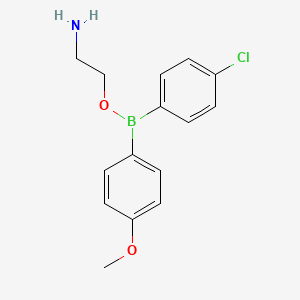
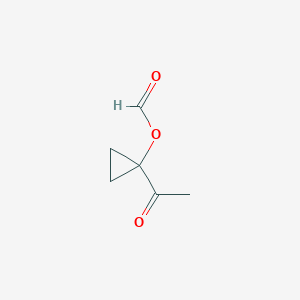

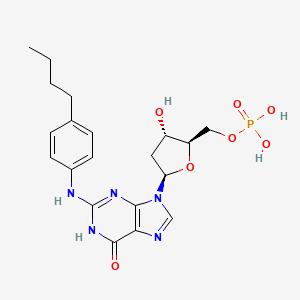

![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
